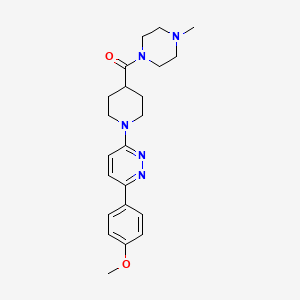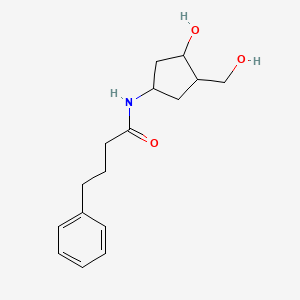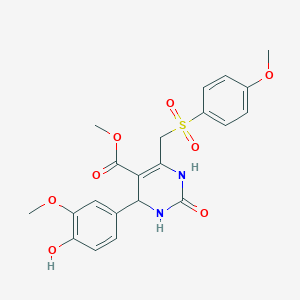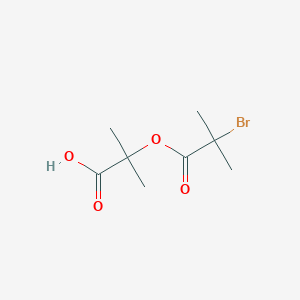
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H12F3N3O2 and its molecular weight is 383.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is part of a family of compounds, which includes 1,2,4-oxadiazoles and 1,2,4-triazoles, that are synthesized through various chemical reactions. The antimicrobial activities of these compounds have been a significant area of research. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. They found that these compounds exhibited good to moderate antimicrobial activity, indicating their potential use in medical applications (Bayrak et al., 2009).
Photophysical Properties and Material Applications
The structural modifications in the pyridine moiety of similar compounds have been studied for their impact on photophysical properties. Shang et al. (2015) conducted a theoretical investigation on a series of Ir(III) complexes to explore how N-substitution affects their photophysical properties. They discovered that certain modifications could lead to higher photoluminescent quantum efficiency, suggesting potential applications in blue-emitting materials for OLEDs (Shang et al., 2015).
Potential Anticancer Properties
Another research avenue involves the exploration of the anticancer properties of related compounds. Zhang et al. (2005) discovered that a compound in the same family induced apoptosis in certain cancer cell lines. This compound arrested cells in the G(1) phase, leading to apoptosis. Their research emphasizes the potential of these compounds as anticancer agents (Zhang et al., 2005).
Electronic Properties in OLEDs
Research into the electronic properties of similar compounds has indicated their potential in Organic Light Emitting Diodes (OLEDs). For example, Liu et al. (2014) investigated the electronic structures and photophysical properties of heteroleptic Ir(III) carbene complexes and found that with systematic addition of N substitution in ligands, the properties can be tuned for efficient phosphorescence emitters, suggesting their use in OLEDs (Liu et al., 2014).
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-15-3-1-2-13(8-15)19-24-20(28-25-19)14-4-5-18(27)26(11-14)10-12-6-16(22)9-17(23)7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGRCNZLYRTGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)




![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)
![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
